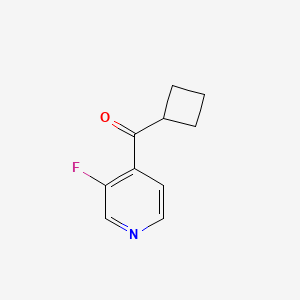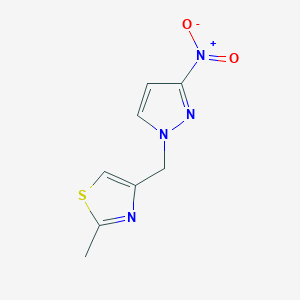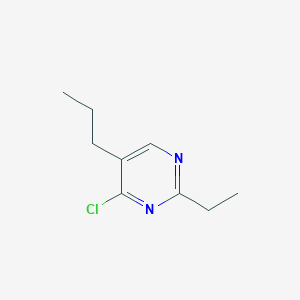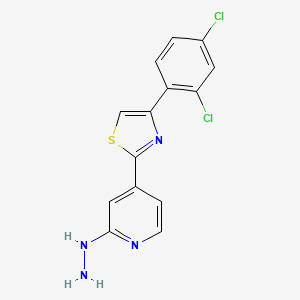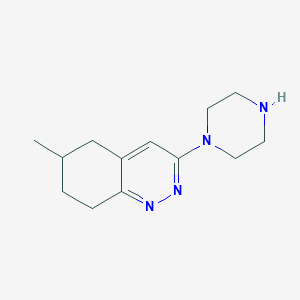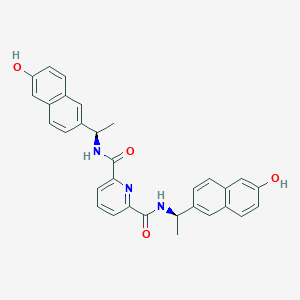
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is a complex organic compound that features a pyridine core with two naphthyl groups attached via amide linkages
准备方法
合成路线和反应条件
“N2,N6-双(®-1-(6-羟基萘-2-基)乙基)吡啶-2,6-二甲酰胺”的合成通常涉及以下步骤:
起始原料: 合成从吡啶-2,6-二羧酸和®-1-(6-羟基萘-2-基)乙胺开始。
酰胺形成: 吡啶-2,6-二羧酸的羧酸基团在碱(如三乙胺)存在下使用偶联试剂(如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺))活化。活化的酸与®-1-(6-羟基萘-2-基)乙胺反应形成所需的酰胺键。
纯化: 粗产品使用重结晶或柱色谱等技术进行纯化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、溶剂回收和其他绿色化学原理。
化学反应分析
反应类型
“N2,N6-双(®-1-(6-羟基萘-2-基)乙基)吡啶-2,6-二甲酰胺”可以进行各种化学反应,包括:
氧化: 萘环上的羟基可以被氧化形成醌。
还原: 酰胺基团可以在强还原条件下被还原为胺。
取代: 羟基可以参与亲核取代反应形成醚或酯。
常用试剂和条件
氧化: 可以使用PCC(吡啶氯铬酸盐)或KMnO4(高锰酸钾)等试剂。
还原: 通常使用LiAlH4(氢化锂铝)或BH3(硼烷)等还原剂。
取代: 在碱存在下,可以将烷基卤化物或酰氯用于亲核取代反应。
主要产物
氧化: 从萘环衍生的醌。
还原: 从酰胺基团还原得到的胺。
取代: 从羟基取代得到的醚或酯。
科学研究应用
化学: 用作配位化学和催化中的配体。
医药: 研究其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发先进材料,例如聚合物和纳米材料。
作用机制
“N2,N6-双(®-1-(6-羟基萘-2-基)乙基)吡啶-2,6-二甲酰胺”的作用机制取决于其具体应用:
生物靶标: 它可能与酶或受体相互作用,调节其活性。
涉及的通路: 它可能影响信号通路,例如参与细胞增殖或凋亡的信号通路。
相似化合物的比较
类似化合物
N2,N6-双(®-1-(萘-2-基)乙基)吡啶-2,6-二甲酰胺: 萘环上没有羟基。
N2,N6-双(®-1-(6-甲氧基萘-2-基)乙基)吡啶-2,6-二甲酰胺: 含有甲氧基而不是羟基。
独特性
“N2,N6-双(®-1-(6-羟基萘-2-基)乙基)吡啶-2,6-二甲酰胺”由于萘环上存在羟基而具有独特性,羟基可以参与氢键和其他相互作用,从而有可能增强其生物活性与溶解度。
属性
分子式 |
C31H27N3O4 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1 |
InChI 键 |
LGDHDGULDKZKTO-RTBURBONSA-N |
手性 SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)

